2(1H)-Quinolinone, 3-amino-6-bromo-5-chloro-3,4-dihydro-
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Overview
Description
2(1H)-Quinolinone, 3-amino-6-bromo-5-chloro-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-amino-6-bromo-5-chloro-3,4-dihydro- typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms to the quinolinone core.
Amination: Introduction of the amino group at the 3-position.
Reduction: Reduction of the quinolinone to the dihydroquinolinone form.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form quinolinone derivatives.
Reduction: Reduction reactions can convert it to various dihydroquinolinone forms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products depend on the specific reactions and conditions used, but they generally include various substituted quinolinones and dihydroquinolinones.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use in developing new pharmaceuticals.
Industry: Use in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on its specific interactions with molecular targets. It might involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor functions.
Pathways Involved: Specific biochemical pathways influenced by the compound.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: The parent compound without substitutions.
3-amino-2(1H)-quinolinone: Lacks halogen substitutions.
6-bromo-2(1H)-quinolinone: Lacks amino and chloro substitutions.
Uniqueness
The unique combination of amino, bromo, and chloro substitutions at specific positions on the quinolinone core might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
61548-62-7 |
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Molecular Formula |
C9H8BrClN2O |
Molecular Weight |
275.53 g/mol |
IUPAC Name |
3-amino-6-bromo-5-chloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8BrClN2O/c10-5-1-2-7-4(8(5)11)3-6(12)9(14)13-7/h1-2,6H,3,12H2,(H,13,14) |
InChI Key |
OZORSKJHKCOOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C(=C(C=C2)Br)Cl)N |
Origin of Product |
United States |
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